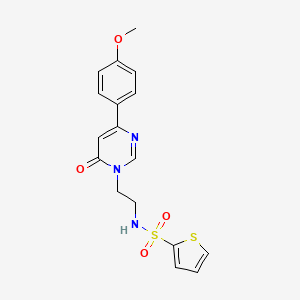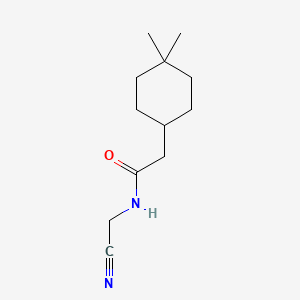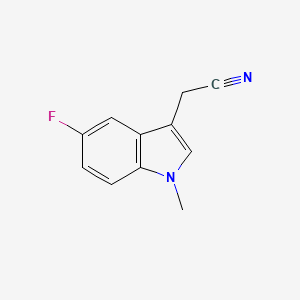
4-Chloroisothiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloroisothiazole is a heterocyclic compound with the molecular formula C3H2ClNS. It is a derivative of isothiazole, characterized by the presence of a chlorine atom at the fourth position of the isothiazole ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
作用机制
Target of Action
The primary target of 4-Chloroisothiazole is the cytochrome P450-dependent sterol 14α-demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
This compound interacts with its target, CYP51, by binding to the enzyme’s active site . This interaction inhibits the enzyme’s activity, preventing the conversion of lanosterol to ergosterol . As a result, the synthesis of ergosterol is disrupted, leading to alterations in the fungal cell membrane’s structure and function .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting CYP51, this compound disrupts the conversion of lanosterol to ergosterol, a critical step in this pathway . The downstream effect of this disruption is the accumulation of toxic intermediates and a deficiency of ergosterol, leading to impaired cell membrane function and ultimately, cell death .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of fungal cell membrane integrity . By inhibiting ergosterol biosynthesis, this compound causes alterations in the cell membrane’s structure and function, leading to impaired cell growth and proliferation . Ultimately, this results in the death of the fungal cells .
生化分析
Biochemical Properties
4-Chloroisothiazole has been found to interact with several enzymes and proteins. In particular, it has been shown to target the cytochrome P450-dependent sterol 14α-demethylase . This interaction plays a crucial role in its biochemical activity .
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The mechanism of action of this compound is similar to that of tioconazole and imazalil .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroisothiazole typically involves the chlorination of isothiazole. One common method is the reaction of isothiazole with chlorine gas in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and pressures to ensure the selective chlorination at the fourth position.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
化学反应分析
4-Chloroisothiazole undergoes various chemical reactions, including:
1. Substitution Reactions:
Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as amines, thiols, and alkoxides. For example, the reaction with an amine can yield an amino-substituted isothiazole.
Electrophilic Substitution: The isothiazole ring can undergo electrophilic substitution reactions, such as nitration and sulfonation, leading to the formation of nitro and sulfonyl derivatives.
2. Oxidation and Reduction Reactions:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to the corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
3. Cyclization Reactions:
Formation of Heterocycles: this compound can participate in cyclization reactions to form various heterocyclic compounds, including imidazoles and triazoles, which have significant biological activities.
科学研究应用
4-Chloroisothiazole has a wide range of applications in scientific research:
1. Chemistry:
Synthesis of Novel Compounds:
Catalysis: Derivatives of this compound are used as ligands in catalytic reactions, including cross-coupling reactions.
2. Biology and Medicine:
Antifungal Agents: Compounds derived from this compound exhibit antifungal activities and are used in the development of fungicides.
Antiviral and Anti-inflammatory Agents: Some derivatives show antiviral and anti-inflammatory properties, making them potential candidates for drug development.
3. Industry:
相似化合物的比较
4-Chloroisothiazole can be compared with other similar compounds, such as:
1. 3-Chloroisothiazole:
- Similar in structure but with the chlorine atom at the third position. It exhibits different reactivity and biological activities compared to this compound.
2. 4-Bromo- and 4-Iodoisothiazole:
- These compounds have bromine or iodine atoms instead of chlorine. They may have similar chemical properties but can differ in their reactivity and biological effects due to the different halogen atoms.
3. Isoxazole Derivatives:
- Isoxazole is another heterocyclic compound with similar applications. the presence of an oxygen atom in the ring structure leads to different chemical and biological properties .
属性
IUPAC Name |
4-chloro-1,2-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClNS/c4-3-1-5-6-2-3/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRSRHKHEVJSBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NS1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[6-(difluoromethyl)pyrimidin-4-yl]-octahydro-1H-isoindole](/img/structure/B2879874.png)


![N-(3,4-dimethylphenyl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2879879.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanecarboxamide](/img/structure/B2879881.png)
![N-(2-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide](/img/structure/B2879885.png)
![N-(3,4-dimethoxyphenethyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2879887.png)
![ethyl 3-(1,3-benzothiazol-2-yl)-2-(2-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2879890.png)

![N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2879894.png)
![Tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B2879895.png)
![tert-butyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate](/img/structure/B2879896.png)
